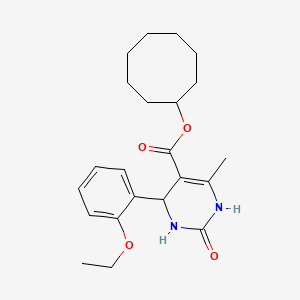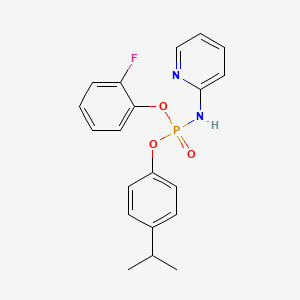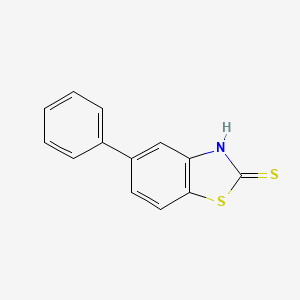
Cyclooctyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-etoxi-fenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de ciclooctilo es un compuesto orgánico complejo que pertenece a la clase de los derivados de la tetrahidropirimidina. Este compuesto se caracteriza por su estructura única, que incluye un anillo de ciclooctilo, un grupo etoxi-fenilo y un núcleo de tetrahidropirimidina. Es de interés en varios campos de la investigación científica debido a sus posibles propiedades biológicas y químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 4-(2-etoxi-fenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de ciclooctilo generalmente implica reacciones orgánicas de varios pasos. Un método común incluye la condensación de ciclooctanona con etoxi-benzaldehído en presencia de una base para formar un intermedio. Este intermedio luego se hace reaccionar con urea y acetoacetato de metilo en condiciones ácidas para producir el producto final .
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para mayores rendimientos y pureza, a menudo involucrando técnicas avanzadas como reactores de flujo continuo y sistemas de síntesis automatizados para garantizar una calidad y eficiencia consistentes.
Tipos de Reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo etoxi-fenilo, lo que lleva a la formación de derivados fenólicos.
Reducción: Las reacciones de reducción pueden ocurrir en el grupo carbonilo en el anillo de tetrahidropirimidina, lo que podría formar derivados de alcohol.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, especialmente en el grupo etoxi, lo que resulta en varios derivados sustituidos.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan con frecuencia como agentes reductores.
Sustitución: Los nucleófilos como las aminas y los tioles se pueden utilizar en condiciones básicas para lograr reacciones de sustitución.
Productos Mayores:
Oxidación: Derivados fenólicos.
Reducción: Derivados de alcohol.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
4-(2-etoxi-fenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de ciclooctilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico debido a su estructura y reactividad únicas.
Mecanismo De Acción
El mecanismo de acción de 4-(2-etoxi-fenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de ciclooctilo implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas y receptores, alterando su actividad y provocando diversos efectos biológicos. Las rutas y objetivos exactos aún están bajo investigación, pero se cree que implica la modulación de las vías de señalización celular y la inhibición de enzimas específicas .
Compuestos Similares:
- (4R)-4-(2-etoxi-fenil)-6-metil-2-oxo-1,2,3,4-tetrahidro-5-pirimidinacarboxilato de ciclooctilo
- 4-(4-Etoxi-fenil)-5-(4-metoxifenil)-2,4-dihidro-3H-1,2,4-triazol-3-ona
Comparación: 4-(2-etoxi-fenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de ciclooctilo es único debido a su combinación específica de grupos funcionales y estructuras cíclicas. Comparado con compuestos similares, ofrece reactividad distinta y posibles actividades biológicas, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo .
Comparación Con Compuestos Similares
- Cyclooctyl (4R)-4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Comparison: Cyclooctyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups and ring structures. Compared to similar compounds, it offers distinct reactivity and potential biological activities, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C22H30N2O4 |
|---|---|
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
cyclooctyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H30N2O4/c1-3-27-18-14-10-9-13-17(18)20-19(15(2)23-22(26)24-20)21(25)28-16-11-7-5-4-6-8-12-16/h9-10,13-14,16,20H,3-8,11-12H2,1-2H3,(H2,23,24,26) |
Clave InChI |
WMKHBKQDIADBTG-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1C2C(=C(NC(=O)N2)C)C(=O)OC3CCCCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-4-[2-(4-iodo-2-methylphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11696784.png)
![N-(2-{N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}ethyl)benzamide](/img/structure/B11696795.png)
![Ethyl 3-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11696796.png)

![2-{(2E)-2-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11696803.png)
![Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11696808.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(3-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11696813.png)
![N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide](/img/structure/B11696831.png)
![2-(4-bromophenoxy)-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11696832.png)
![(4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696838.png)

![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B11696844.png)
![4-methoxy-N'-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11696858.png)

